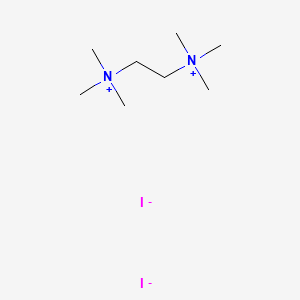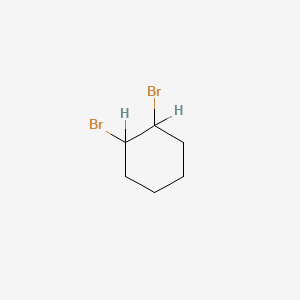
1,2-Dibromocyclohexane
概要
説明
1,2-Dibromocyclohexane is a chemical compound with the molecular formula C6H10Br2 . It is formed through the electrophilic addition of bromine to cyclohexene .
Synthesis Analysis
1,2-Dibromocyclohexane can be synthesized by reacting cyclohexene with bromine . The reaction is an example of electrophilic addition . The trans form of 1,2-Dibromocyclohexane can be prepared from the synthesis reaction .Molecular Structure Analysis
The molecular structure of 1,2-Dibromocyclohexane can be viewed as a 2D Mol file or as a computed 3D SD file . The IUPAC Standard InChI for 1,2-Dibromocyclohexane is InChI=1S/C6H10Br2/c7-5-3-1-2-4-6(5)8/h5-6H,1-4H2 .Chemical Reactions Analysis
The reaction between cyclohexene and bromine results in the formation of 1,2-dibromocyclohexane . The reaction is an example of electrophilic addition . The heat of bromination at 300 K is -140.71 kJ/mol .Physical And Chemical Properties Analysis
1,2-Dibromocyclohexane has a molecular weight of 241.952 . Its physical properties include a density of 1.8±0.1 g/cm3, a boiling point of 220.5±15.0 °C at 760 mmHg, and a vapour pressure of 0.2±0.4 mmHg at 25°C .科学的研究の応用
Organic Chemistry
1,2-Dibromocyclohexane: is utilized in organic synthesis, particularly in the functionalization of C–H bonds. This compound can undergo reactions to form iodoalkanes and other functionalized cycloalkanes, which are valuable intermediates in the synthesis of bioactive molecules .
Pharmaceuticals
In the pharmaceutical industry, 1,2-Dibromocyclohexane serves as an intermediate. Its reactivity with other organic compounds is exploited to synthesize a variety of medicinal compounds .
Materials Science
The compound’s properties are of interest in materials science for the development of new materials and the study of reaction kinetics. Its phase change data and reaction thermochemistry are particularly valuable for understanding its behavior under different conditions .
Environmental Studies
1,2-Dibromocyclohexane: may be studied for its environmental impact, particularly its behavior during thermal decomposition and its potential release of harmful gases .
Biochemistry
In biochemistry, 1,2-Dibromocyclohexane is used to study oxidative transformations that are crucial for the synthesis of carbon-heteroatom and heteroatom-heteroatom bonds. These transformations are fundamental in creating compounds with biological activity .
Industrial Uses
Industrially, 1,2-Dibromocyclohexane is used in the synthesis of substances and as a laboratory chemical. Its mass spectrum data is essential for identifying the compound in mixtures and understanding its industrial applications .
作用機序
The reaction mechanism involves the polarization of the bromine by the approaching π bond in the cyclohexene . Individual bromine radicals are not electrophilic enough to attack the double bond in the cyclohexene, so the formation of 1,2-dibromocyclohexane requires the ions mechanism, typical for addition reactions .
Safety and Hazards
特性
IUPAC Name |
1,2-dibromocyclohexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10Br2/c7-5-3-1-2-4-6(5)8/h5-6H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZNHKZKWKJNOTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10Br2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90883925 | |
| Record name | Cyclohexane, 1,2-dibromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90883925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Dibromocyclohexane | |
CAS RN |
5401-62-7 | |
| Record name | 1,2-Dibromocyclohexane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5401-62-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Dibromocyclohexane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005401627 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Dibromocyclohexane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1239 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cyclohexane, 1,2-dibromo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cyclohexane, 1,2-dibromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90883925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-dibromocyclohexane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.045 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 1,2-dibromocyclohexane?
A1: 1,2-Dibromocyclohexane has the molecular formula C6H10Br2 and a molecular weight of 241.96 g/mol.
Q2: How is the structure of 1,2-dibromocyclohexane confirmed?
A2: Various spectroscopic methods are employed for structural confirmation, including Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. NMR studies, including those conducted at low temperatures, have provided insights into the conformational equilibrium of 1,2-dibromocyclohexane, specifically the ratio of diaxial to diequatorial conformers. [, , , ]
Q3: How is 1,2-dibromocyclohexane used in electrocatalytic reactions?
A3: 1,2-dibromocyclohexane serves as a model substrate in studies investigating the electrocatalytic activity of various systems, including metallophthalocyanines, cobaloximes, and vitamin B12 derivatives. These studies often utilize microemulsions to enhance catalytic efficiency. [, , , , , ]
Q4: Can you elaborate on the mechanism of 1,2-dibromocyclohexane reduction in these catalytic systems?
A4: The mechanism typically involves the electrochemical reduction of the catalyst (e.g., a cobalt corrin complex) to its catalytically active form, which then reacts with 1,2-dibromocyclohexane, leading to its debromination and the formation of cyclohexene. The catalyst is regenerated in the process, allowing for catalytic turnover. [, , ]
Q5: Are there alternative methods for the dehalogenation of 1,2-dibromocyclohexane?
A5: Yes, 1,2-dibromocyclohexane can be dehalogenated using various reagents, including lithium aluminum hydride, polysulfide ions, and lithium carbonate. These reactions typically proceed via elimination mechanisms, leading to the formation of cyclohexene. [, , ]
Q6: Have computational methods been employed to study 1,2-dibromocyclohexane?
A6: Yes, computational chemistry techniques, including density functional theory (DFT) calculations, have been used to investigate the conformational properties, electronic structure, and reactivity of 1,2-dibromocyclohexane. These calculations provide valuable insights into the factors governing its behavior in chemical reactions. [, ]
Q7: How do substituents on the cyclohexane ring affect the reactivity of 1,2-dibromocyclohexane?
A7: The presence and nature of substituents on the cyclohexane ring can significantly influence the reactivity of 1,2-dibromocyclohexane, particularly in reactions involving elimination or nucleophilic substitution. Steric and electronic factors associated with the substituents can affect the reaction rates and product distributions. [, , ]
Q8: How is 1,2-dibromocyclohexane analyzed and quantified?
A8: Gas chromatography (GC), often coupled with electron capture detection (ECD) or mass spectrometry (MS), is commonly employed for the analysis and quantification of 1,2-dibromocyclohexane. These techniques offer high sensitivity and selectivity, enabling the detection of trace amounts of this compound in complex mixtures. [, ]
Q9: What is known about the environmental fate and effects of 1,2-dibromocyclohexane?
A9: 1,2-Dibromocyclohexane is a halogenated organic compound and its release into the environment raises concerns about potential ecological impacts. While specific data on 1,2-dibromocyclohexane might be limited, its structural similarity to other halogenated compounds suggests potential persistence and bioaccumulation. Research on its environmental degradation pathways and toxicity to aquatic organisms is crucial. [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



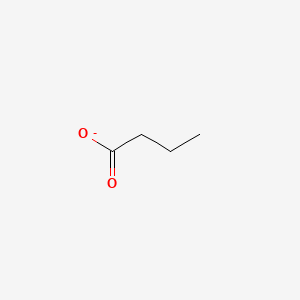
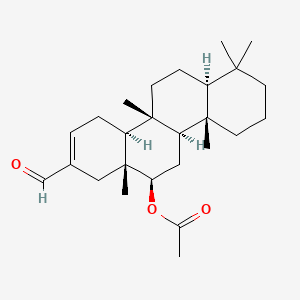

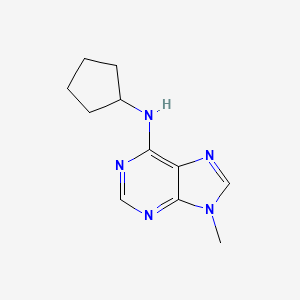




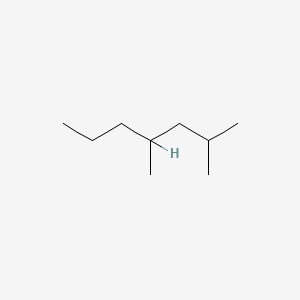
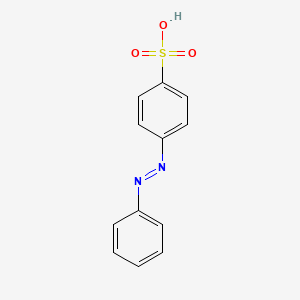
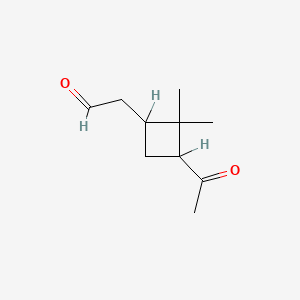

![[(7R,8S)-11-amino-7-hydroxy-5,12-dimethyl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-8-yl]methyl carbamate](/img/structure/B1204458.png)
